molecular formula C10H19NO3 B13507092 Ethyl 3-[(oxan-4-yl)amino]propanoate

Ethyl 3-[(oxan-4-yl)amino]propanoate

Cat. No.: B13507092
M. Wt: 201.26 g/mol
InChI Key: UPABPABMQWJSPC-UHFFFAOYSA-N
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Description

Ethyl 3-[(oxan-4-yl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and an amino group attached to a propanoate backbone, with an oxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(oxan-4-yl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with oxan-4-ylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of oxan-4-ylamine displaces the bromine atom in ethyl 3-bromopropanoate, forming the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(oxan-4-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(oxan-4-yl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(oxan-4-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(oxan-4-yl)propanoate
  • Methyl 3-[(oxan-4-yl)amino]propanoate
  • Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets, making it valuable for specific applications .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 3-(oxan-4-ylamino)propanoate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)3-6-11-9-4-7-13-8-5-9/h9,11H,2-8H2,1H3

InChI Key

UPABPABMQWJSPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1CCOCC1

Origin of Product

United States

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